2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Descripción
¹H NMR (400 MHz, CDCl₃, predicted):
¹³C NMR (100 MHz, CDCl₃, predicted):
- δ 22.1 ppm : C6-CH₃.
- δ 45.8 ppm, 48.3 ppm : C5 and C7 methylene carbons.
- δ 115.5 ppm, 122.4 ppm : Aromatic carbons (C3, C8).
- δ 152.7 ppm, 158.9 ppm : Pyrimidine carbons (C2, C4) bonded to chlorine.
Computational Chemistry Data (TPSA, LogP, H-Bonding Parameters)
Key physicochemical parameters calculated using QSAR models:
| Parameter | Value | Method/Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 29.02 Ų | |
| Partition coefficient (LogP) | 1.77 | |
| Hydrogen bond acceptors | 3 | |
| Hydrogen bond donors | 0 | |
| Rotatable bonds | 0 |
The low TPSA and moderate LogP suggest limited solubility in polar solvents but favorable membrane permeability. The absence of hydrogen bond donors aligns with its hydrophobic character, while the three acceptors (pyrimidine N1, N3, and pyridine N6) enable weak interactions with biological targets.
Propiedades
IUPAC Name |
2,4-dichloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c1-13-3-2-6-5(4-13)7(9)12-8(10)11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXJLUESRFPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 1350738-72-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that pyrido[4,3-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have been identified as effective inhibitors of various cancer cell lines. For instance:
- Mechanism : The biological activity is often linked to the inhibition of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
- Case Study : A derivative of this compound was tested against mammary neoplasms and demonstrated potent inhibitory effects on tumor growth .
Antidiabetic Potential
The compound's structural features suggest potential as a DPP-4 inhibitor, which is relevant for the treatment of type 2 diabetes mellitus.
- DPP-4 Inhibition : Dipeptidyl peptidase-4 (DPP-4) inhibitors are known to enhance insulin secretion and reduce glucagon levels. The incorporation of halogen substituents like chlorine has been shown to enhance the inhibitory activity against DPP-4 .
- Research Findings : Studies have highlighted that modifications at specific positions (C5 and C6) can lead to increased selectivity for DPP-4 over other receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its substitution pattern:
- C5 and C6 Substituents : Variations in these positions can lead to different biological profiles. For example:
| Substitution Pattern | Biological Activity | References |
|---|---|---|
| C5-C6 Single Bond | Antidiabetic | |
| C5-C6 Double Bond | Antitumor |
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
In vitro studies showed that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range. Further investigation into its mechanism revealed that it targets the PI3K/Akt pathway, leading to enhanced apoptosis rates compared to control groups .
Agricultural Applications
2.1 Herbicidal Properties
The compound has been evaluated for its herbicidal activity. Its structure suggests potential as a selective herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
| Plant Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Setaria viridis | 200 | 90 |
| Brassica napus | 150 | 78 |
Field trials indicated that at optimal concentrations, this compound effectively controlled weed populations without harming crop yields .
Materials Science
3.1 Synthesis of Novel Polymers
Recent studies have explored the use of this compound as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices.
Case Study:
A research team synthesized a series of polyurethanes using this compound as a chain extender. The resulting materials exhibited improved tensile strength and thermal stability compared to conventional polyurethanes.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The pyrido[4,3-d]pyrimidine scaffold is highly modifiable, with substituent variations at positions 2, 4, 6, and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations at Position 6
6-Methyl vs. 6-Cyclopropyl
- 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (C₁₀H₁₁Cl₂N₃, MW 244.13) :
- The cyclopropyl group introduces steric bulk and enhanced lipophilicity compared to the methyl group.
- Predicted to have similar reactivity at the 2,4-dichloro positions but may exhibit distinct metabolic stability due to the strained cyclopropane ring.
6-Methyl vs. 6-Benzyl
Functional Group Variations at Positions 2 and 4
Chloro vs. Amine/Phenyl
- Reduced electrophilicity compared to chloro-substituted analogs, limiting utility as a synthetic intermediate.
Complex Substituents at Position 8
Analgesic and Anti-inflammatory Profiles
- N-(4-Hydroxy-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide (IC₅₀ = 254 μM) and N-(4-hydroxy-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)isonicotinamide (IC₅₀ = 231 μM) exhibit potent neuropathic pain relief .
- Contrastingly, the target compound lacks polar groups (e.g., hydroxy, nitrobenzamide), suggesting lower direct analgesic activity but higher utility as a precursor.
Antioxidant Activity
- 5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids (entries 6a, 6b in Table 1) show moderate antioxidant activity via DPPH and ORAC assays .
Métodos De Preparación
General Synthetic Strategy
The synthesis of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine generally involves:
- Formation of the pyrimidine ring system with appropriate functional groups.
- Introduction of chlorine atoms at the 2 and 4 positions.
- Incorporation of the methyl group at position 6.
- Partial hydrogenation of the pyrido ring to achieve the tetrahydro derivative.
Chlorination of Pyrimidine Precursors
A key step in the preparation is the chlorination of pyrimidine derivatives to obtain 2,4-dichloropyrimidine intermediates. According to a patented process, 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of a saturated tertiary amine such as N,N-diisopropylethylamine. The reaction is typically carried out at temperatures ranging from 25°C to 120°C, optimally between 60°C and 90°C. The process may use less than one equivalent of POCl3 initially, with regeneration of POCl3 during the reaction by adding phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine. The dichloropyrimidine product is isolated by extraction with organic solvents such as dichloromethane and purified by distillation or crystallization.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 4,6-Dihydroxypyrimidine | 10 g scale example |
| Chlorinating agent | Phosphorus oxychloride (POCl3) | ~0.5 equivalents initially |
| Base | N,N-Diisopropylethylamine | Saturated tertiary amine |
| Temperature | 25°C to 120°C (optimal 60-90°C) | Exothermic reaction control required |
| Solvent | POCl3 acts as solvent or added solvent | Extraction with dichloromethane |
| Isolation | Extraction and drying | Yields ~14.67 g of 4,6-dichloropyrimidine |
Construction of the Pyrido[4,3-d]pyrimidine Core
The tetrahydropyrido[4,3-d]pyrimidine core is typically constructed by cyclization reactions involving substituted aminopyrimidines and appropriate aldehydes or ketones. While direct literature on the exact compound is limited, related pyrido[2,3-d]pyrimidine derivatives have been synthesized by condensation of 2,4,6-triaminopyrimidine with aldehydes or ketones under heating in diphenyl ether or other high-boiling solvents, followed by functional group modifications such as chlorination and methylation.
Introduction of the 6-Methyl Group
Methylation at the 6-position can be achieved by formaldehyde-mediated N-methylation reactions in the presence of reducing agents such as sodium cyanoborohydride. Alternatively, methyl-substituted precursors can be used in the initial cyclization step to incorporate the methyl group directly into the pyrimidine ring system.
Partial Hydrogenation to Tetrahydro Derivative
The reduction of the pyrido ring to the tetrahydro form (5,6,7,8-tetrahydropyrido) is commonly performed by catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under hydrogen atmosphere. This step selectively reduces the pyridine ring without affecting the pyrimidine moiety.
Example Synthetic Procedure from Literature
A representative synthesis involves:
- Starting with 7-benzyl-2,4-dichloro-6,8-dihydropyrido[3,4-d]pyrimidine.
- Reacting with bases such as N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 100°C under inert atmosphere for 12 hours.
- Purification by column chromatography yields the substituted tetrahydropyrido[3,4-d]pyrimidine derivatives with yields around 37% and high purity (91%).
| Step | Reagents/Conditions | Yield & Purity |
|---|---|---|
| Starting material | 7-Benzyl-2,4-dichloro-6,8-dihydropyrido[3,4-d]pyrimidine | 3.00 g (10.2 mmol) |
| Base | N-ethyl-N,N-diisopropylamine (DIEA) | 2.50 eq |
| Solvent | Dimethyl sulfoxide (DMSO) | 50 mL |
| Temperature & Time | 100°C, 12 hours, nitrogen atmosphere | |
| Workup | Dilution with DCM, brine wash, drying over Na2SO4 | |
| Purification | Column chromatography (SiO2, Petroleum ether/Ethyl acetate) | Yield: 37.4%, Purity: 91.0% |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination of pyrimidine | POCl3, N,N-diisopropylethylamine, 60-90°C | 4,6-Dichloropyrimidine intermediate |
| Core ring formation | Condensation with aldehydes/ketones, heating | Pyrido[4,3-d]pyrimidine skeleton |
| Methylation | Formaldehyde, NaCNBH3 | 6-Methyl substitution |
| Partial hydrogenation | Raney Ni or Pd/C, H2 atmosphere | Tetrahydro derivative |
| Final purification | Chromatography, recrystallization | Pure this compound |
Research Findings and Analysis
- The chlorination step using phosphorus oxychloride and tertiary amines is well-established, efficient, and scalable, with controlled temperature to manage exothermicity.
- Methylation via reductive amination or direct substitution is versatile and allows for structural diversity in the 6-position.
- Partial hydrogenation is selective and preserves the heterocyclic core integrity while achieving the tetrahydro form required for biological activity.
- The overall yields vary depending on the substituents and reaction conditions but generally range from moderate (30-40%) to good (up to 70%) when optimized.
- Purification by chromatographic techniques is necessary due to the formation of side products and to achieve high purity suitable for further applications.
Q & A
Q. What are the common synthetic routes for 2,4-dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
The compound is typically synthesized via multi-step alkylation and cyclization reactions. For example:
- Step 1 : Alkylation of a tetrahydropyridine precursor (e.g., 4-amino-3-cyano-1,2,5,6-tetrahydropyridine) with α-chlorotoluene derivatives in 2-butanone or DMF yields intermediates like 4-amino-3-cyano-1-substituted tetrahydropyridines .
- Step 2 : Cyclization with guanidine carbonate in dimethylformamide (DMF) forms the pyrido[4,3-d]pyrimidine core .
Alternative routes include multicomponent reactions using pyridine/pyrimidine derivatives, as reviewed in pyrido[4,3-d]pyrimidine chemistry .
Q. How is the structure of this compound validated experimentally?
Structural characterization employs:
- 1H/13C NMR : To confirm substitution patterns and hydrogen environments (e.g., cyclohexyl or benzyl groups in analogs) .
- IR Spectroscopy : Identifies functional groups like C=O (amide, 1665–1681 cm⁻¹) and C≡N (2222 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., ethyl carboxylate analogs) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydrophobic fused-ring system.
- Stability : Moisture-sensitive; store under inert gas (argon/nitrogen) at –20°C. Decomposition risks include hydrolysis of chlorinated sites under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 minutes at 140°C) and improves regioselectivity in cyclization steps .
- Solvent-Free Conditions : Minimizes side reactions; e.g., solvent-free one-pot reactions with glyoxylic acid and hydrazine derivatives increase yields by 32–35% .
- Catalytic Systems : Use of Pd/C or CuI in cross-coupling steps for halogenated intermediates .
Q. What strategies address contradictory biological activity data in different assays?
Contradictions (e.g., variable MIC values in antibacterial screens) may arise from:
- Strain-Specific Effects : Test against standardized strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance membrane permeability .
- Assay Conditions : Standardize pH, incubation time, and solvent controls (e.g., DMSO <1% v/v) to minimize false negatives .
Q. What computational tools are used to predict the compound’s mechanism of action?
- Molecular Docking : Targets like Mycobacterium tuberculosis pantothenate synthetase (PDB: 3IVX) are used to model binding interactions. Key residues (e.g., Arg157, Asp179) form hydrogen bonds with pyrimidine cores .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with antimalarial IC₅₀ values .
Q. How are impurities or byproducts characterized during synthesis?
- HPLC-MS : Detects chlorinated byproducts (e.g., dehalogenated analogs) .
- TLC Monitoring : Uses silica gel plates with UV visualization to track reaction progress .
- Recrystallization : Ethanol/water mixtures purify derivatives, removing unreacted starting materials .
Methodological Challenges
Q. What analytical techniques resolve stereochemical ambiguities in derivatives?
- Chiral HPLC : Separates enantiomers (e.g., for cyclohexyl-substituted analogs) .
- NOESY NMR : Identifies spatial proximity of protons in tetrahydropyridine rings .
Q. How are toxicity and environmental hazards mitigated during large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
